
8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific amines with other chemical precursors. For instance, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which share a similar pyrimidine structure, was achieved by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate . This precursor was obtained from the condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate. Such methods could be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the chromene and piperidinyl groups.
Molecular Structure Analysis
The molecular structure and properties of compounds with similar chromene cores have been studied using quantum chemical methods . These studies include calculations of molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior of the molecule under different conditions. The molecular structure is crucial for the compound's interaction with biological targets, which in turn affects its potential therapeutic efficacy.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the methoxy and carboxamide groups present in the compound are likely to influence its reactivity, as these functional groups are known to participate in various chemical reactions, such as nucleophilic substitution or amide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of a methoxy group and a carboxamide linkage in the compound suggests certain solubility characteristics and potential for hydrogen bonding, which are important for its biological activity and pharmacokinetics. The electronic properties, such as polarizability and hyperpolarizability, are also relevant for understanding the compound's interactions with light and electric fields, which could be important for its detection and quantification .
properties
IUPAC Name |
8-methoxy-2-oxo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-5-2-4-15-12-16(20(27)29-18(15)17)19(26)24-13-14-6-10-25(11-7-14)21-22-8-3-9-23-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLAOJPRHCHPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)
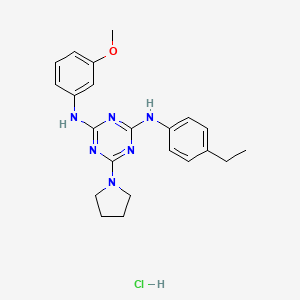
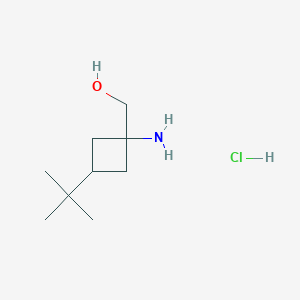

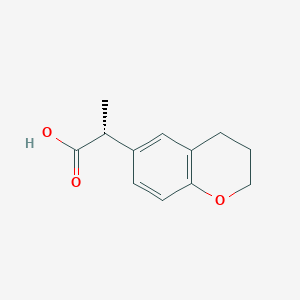
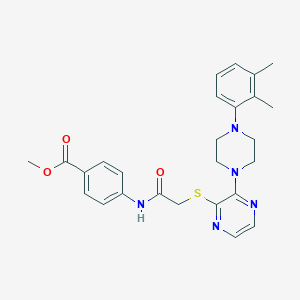
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
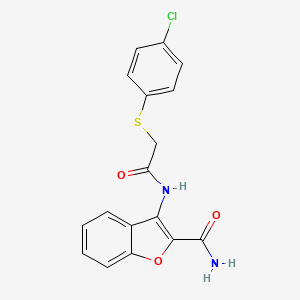
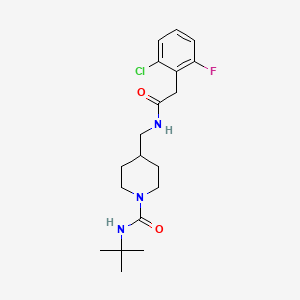
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)
